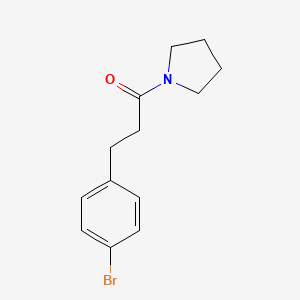

3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one

CAS No.: 4897-53-4

Cat. No.: VC3413636

Molecular Formula: C13H16BrNO

Molecular Weight: 282.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4897-53-4 |

|---|---|

| Molecular Formula | C13H16BrNO |

| Molecular Weight | 282.18 g/mol |

| IUPAC Name | 3-(4-bromophenyl)-1-pyrrolidin-1-ylpropan-1-one |

| Standard InChI | InChI=1S/C13H16BrNO/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10H2 |

| Standard InChI Key | XEKJAKCCVYVXDU-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)CCC2=CC=C(C=C2)Br |

| Canonical SMILES | C1CCN(C1)C(=O)CCC2=CC=C(C=C2)Br |

Introduction

3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a chemical compound that belongs to the class of organic compounds known as propanones. It features a pyrrolidine ring attached to a propanone backbone, with a 4-bromophenyl group. This compound is of interest in various fields of chemistry due to its potential applications in pharmaceuticals and organic synthesis.

Synonyms and Identifiers

-

Synonyms: 1-Propanone, 3-(4-bromophenyl)-1-(1-pyrrolidinyl)-; 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one

-

InChI and InChIKey: Not provided in the search results, but can be generated using chemical structure software.

Preparation and Synthesis

The synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one typically involves reactions that form the propanone backbone and attach the pyrrolidine and bromophenyl groups. Common methods include:

-

Nucleophilic Substitution: Pyrrolidine can react with a suitable propanone derivative to form the desired compound.

-

Cross-Coupling Reactions: These can be used to attach the bromophenyl group to the propanone backbone.

Organic Synthesis

This compound serves as a useful intermediate in organic synthesis due to its reactive sites, which can be modified to produce more complex molecules.

Suppliers and Availability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume